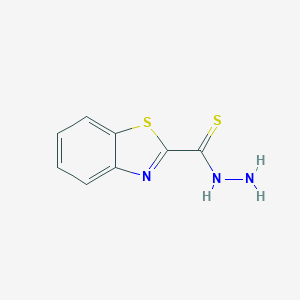
1,3-Benzothiazole-2-carbothiohydrazide
Description
Properties
CAS No. |
127627-23-0 |
|---|---|
Molecular Formula |
C8H7N3S2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChI Key |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
Synonyms |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiazole Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Functional Group Impact : The carbothiohydrazide group (-NH-NH-CS-) in the target compound enhances its ability to form intermolecular interactions (e.g., π-π stacking, hydrogen bonds) compared to benzothiazolone’s lactam structure (-C(O)-NH-), which primarily engages in dipole-dipole interactions .
- Biological Activity: Benzothiazolone derivatives exhibit antifungal and antibacterial properties due to their ability to inhibit microbial enzymes .
Physicochemical Properties
Crystallographic data from highlights the importance of intermolecular interactions in benzothiazole derivatives. For example:
- Torsion Angles : In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, torsion angles between the benzothiazole and sulfonylhydrazide groups range from 150–170°, indicating near-planar conformations that stabilize π-π interactions .
- Geometric Parameters : π-π interactions in these compounds involve centroid-to-centroid distances of 3.6–3.8 Å, comparable to those in aromatic pharmaceuticals .
In contrast, benzothiazolone derivatives () exhibit shorter hydrogen-bonding distances (e.g., N-H···O=C: 2.8–3.0 Å), favoring stronger dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


